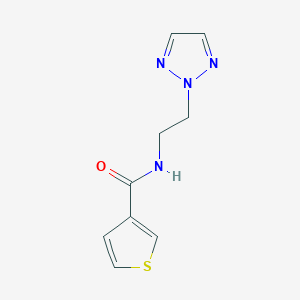
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as DPBA, is a small molecule that has been widely used in scientific research. It is a synthetic compound that belongs to the class of amino acid derivatives. DPBA has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Molecular docking studies highlight the significance of butanoic acid derivatives, including those structurally similar to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, in binding with biological targets. These studies suggest that such compounds could inhibit Placenta growth factor (PIGF-1) and may possess good biological activities, indicating their potential in pharmacological applications (Vanasundari et al., 2018).
Structural and Vibrational Analysis
Spectroscopic investigations, including FT-IR and FT-Raman spectra, combined with theoretical (DFT approach) calculations, have been used to study similar butanoic acid derivatives. These analyses help in understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, which are crucial for developing materials with nonlinear optical properties and for further investigations in pharmacological importance (Vanasundari et al., 2017).
Supramolecular Chemistry and Hydrogel Formation
Research into the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling in a two-component system provides insights into the potential for creating materials with specific physical properties. These materials, formed based on hydrogen bonds as the main driving force, can have applications in controlled release, sensing, and information processing, suggesting a broad range of applications for butanoic acid derivatives in material science (Wu et al., 2007).
Optical Gating and Nanofluidic Devices
The use of certain butanoic acid derivatives in the optical gating of nanofluidic devices based on synthetic ion channels indicates their potential in the development of multifunctional devices for light-induced controlled release and sensing applications. Such studies highlight the role of butanoic acid derivatives in advancing nanotechnology and materials science (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-2-3-4-7-18-13(15(21)22)9-14(20)19-12-6-5-10(16)8-11(12)17/h5-6,8,13,18H,2-4,7,9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPXAYYJRONTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)
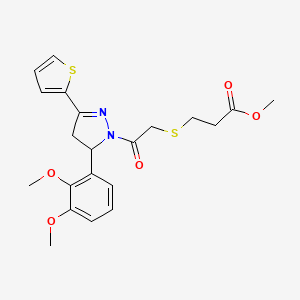
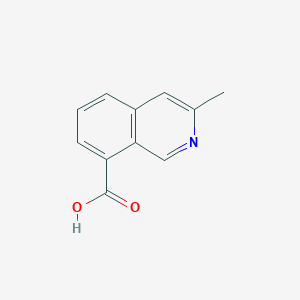

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)
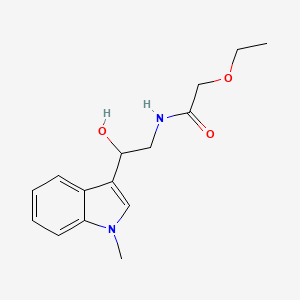
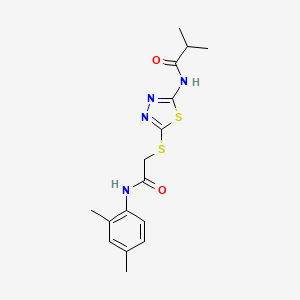


![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

